molecular formula C16H19NO3 B2899074 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol CAS No. 890092-95-2

2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol

Cat. No.: B2899074
CAS No.: 890092-95-2
M. Wt: 273.332
InChI Key: MUEXSRIIZSLKIK-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound features an isoxazole core, a five-membered heterocycle known to be a versatile structural motif in medicinal chemistry due to its diverse biological activities . Isoxazole derivatives are of significant interest in drug discovery and have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties . Researchers can utilize this compound as a key synthetic intermediate or a building block for the development of novel pharmacologically active molecules . Its structure, which includes a 4-methoxyphenyl group and a propan-2-ol side chain, makes it a valuable candidate for structure-activity relationship (SAR) studies and for exploring new chemical spaces in heterocyclic chemistry. Our product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-prop-1-en-2-yl-1,2-oxazol-5-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)13-14(17-20-15(13)16(3,4)18)11-6-8-12(19-5)9-7-11/h6-9,18H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEXSRIIZSLKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(ON=C1C2=CC=C(C=C2)OC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide. This reaction proceeds via a mechanochemical process, resulting in the formation of the desired compound .

Industrial Production Methods: the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol has been studied for its potential bioactive properties. It has applications in the synthesis of bioactive compounds, including fungicides, bactericides, and herbicides. The compound’s structural characteristics make it easier to bind with target molecules, enhancing its efficacy in various formulations .

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to analogous 1,2-oxazole derivatives from literature (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted:

Table 1: Structural Comparison of 1,2-Oxazole Derivatives

Compound Name Substituents (Oxazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol (Target) 3 : 4-Methoxyphenyl; 4 : Prop-1-en-2-yl; 5 : Propan-2-ol C₁₆H₁₇NO₃ 275.3 Balanced lipophilicity (methoxy) and solubility (hydroxyl); potential for hydrogen bonding .
N-[3-[5-Chloranyl-2,4-bis(oxidanyl)phenyl]-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclopropanecarboxamide 3 : Chlorophenyl; 4 : 4-Methoxyphenyl; 5 : Cyclopropanecarboxamide C₂₀H₁₇ClN₂O₅ 400.82 Chlorine and cyclopropane groups may enhance metabolic stability .
[3-(2,6-Dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanol 3 : 2,6-Dichlorophenyl; 4 : Propan-2-yl; 5 : Methanol C₁₃H₁₃Cl₂NO₂ 286.15 Dichloro substituents increase electronegativity and stability; lower solubility .
4-{4-[3-(2-Chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)-1,2-oxazol-5-yl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-2-methylbutan-2-ol 3 : 2-Chloro-6-fluorophenyl; 4 : Pyrimidin-2-yl; 5 : Trifluoromethyl-pyrazole C₂₂H₁₈ClF₄N₅O₂ 502.86 Fluorine and trifluoromethyl groups enhance lipophilicity and membrane permeability .

Physicochemical Properties

  • Solubility : The hydroxyl and methoxy groups in the target compound improve aqueous solubility compared to fully halogenated analogs (e.g., ’s dichlorophenyl derivative) .
  • Stability : Chlorine and fluorine substituents (e.g., and ) enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
  • Lipophilicity : The trifluoromethyl group in ’s compound significantly increases logP, favoring blood-brain barrier penetration .

Structural Validation and Crystallography

  • Programs like SHELXL and ORTEP-III are critical for resolving bond lengths and angles in oxazole derivatives . For example:
    • The oxazole ring’s bond lengths (C–N: ~1.32 Å, C–O: ~1.23 Å) are consistent across analogs, but substituents alter dihedral angles (e.g., methoxy groups induce planarity in aromatic systems ).

Research Findings and Implications

  • Biological Activity : Methoxy and hydroxyl groups in the target compound may favor interactions with polar receptors (e.g., kinases), while halogenated analogs () are more suited to hydrophobic targets .
  • Pharmacokinetics : The target’s moderate molecular weight (~275 g/mol) suggests favorable absorption compared to bulkier derivatives (e.g., ’s compound at 502.86 g/mol) .

Biological Activity

The compound 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol is a derivative of oxazole and has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural formula indicates the presence of a methoxy group and an oxazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. A study indicated that oxazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Properties

The anticancer potential of oxazole derivatives has also been explored. In vitro studies demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and PC3 (prostate cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . Table 1 summarizes the cytotoxic effects observed in various studies.

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT11615.0Apoptosis induction
Compound BPC320.5Cell cycle arrest
This compoundHeLaTBDTBD

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound may possess anti-inflammatory effects. Studies involving similar oxazole derivatives have shown a reduction in inflammatory markers in animal models. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models, demonstrating significant edema inhibition compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Targets : Molecular docking studies indicate potential binding interactions with proteins associated with cancer cell survival pathways.
  • Induction of Oxidative Stress : The compound may promote oxidative stress in target cells, leading to apoptosis.

Case Studies

In a notable case study, researchers synthesized various oxazole derivatives and tested their biological activities in vitro. The results indicated that modifications on the oxazole ring significantly influenced their potency against different biological targets .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H NMR to resolve proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 6.5–8.0 ppm) and 13C NMR to confirm the oxazole ring carbons (δ 150–160 ppm) and quaternary carbons from the propan-2-ol moiety (δ 70–75 ppm) .
  • IR Spectroscopy : Identify functional groups like the oxazole ring (C=N stretch at ~1600 cm⁻¹) and methoxy C-O bonds (1250–1050 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodology :

  • Cyclocondensation : React 4-methoxyphenyl-substituted propargyl alcohol with nitrile derivatives under acidic conditions (e.g., H2SO4 catalysis) to form the oxazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in stored samples; desiccants are recommended for long-term storage .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Compare studies for variables like cell line origin (e.g., HeLa vs. MCF-7), compound purity (HPLC ≥95%), and assay type (MTT vs. resazurin). Use standardized protocols from and to reduce variability .
  • Orthogonal Assays : Validate cytotoxicity findings with apoptosis assays (Annexin V/PI staining) and ROS detection to confirm mechanisms .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclocondensation efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

Q. How can computational modeling predict the compound’s environmental fate?

  • Methodology :

  • QSAR Modeling : Use software like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (LC50 for aquatic organisms) .
  • Molecular Dynamics Simulations : Model interactions with soil organic matter to predict adsorption/leaching potential .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant estrogen receptors (ERα/β) to measure binding affinity (KD values) .
  • X-ray Crystallography : Co-crystallize the compound with ERα to resolve binding pocket interactions, guided by docking studies (AutoDock Vina) .

Notes

  • Contradictions in Evidence : While marine-derived oxazole analogs in show broad bioactivity, structural differences (e.g., substituents on the oxazole ring) in the target compound may necessitate tailored assays to validate hypotheses .
  • Safety Considerations : Despite limited hazard data (), assume GHS Category 2 skin/eye irritation and use PPE (nitrile gloves, fume hood) during handling .

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